molecular formula C14H17N7O3S2 B6546386 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-93-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B6546386
CAS No.: 897453-93-9
M. Wt: 395.5 g/mol
InChI Key: MRYQELZOERTCCI-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a hybrid molecule combining a 1,3,4-thiadiazole scaffold with a xanthine derivative (1,3,9-trimethyl-2,6-dioxopurine). The thiadiazole moiety is known for its bioisosteric properties, often enhancing pharmacokinetic profiles, while the purine core may contribute to receptor-binding interactions, particularly in neurological or oncological targets.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O3S2/c1-5-8-17-18-12(26-8)15-7(22)6-25-13-16-9-10(19(13)2)20(3)14(24)21(4)11(9)23/h5-6H2,1-4H3,(H,15,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYQELZOERTCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that integrates a thiadiazole moiety with a purine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Structural Overview

The compound features:

  • Thiadiazole Ring : Known for its antimicrobial properties.
  • Purine Derivative : Associated with various biological functions including anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole structure exhibit significant antimicrobial properties. Specifically:

  • Antibacterial Properties :
    • Compounds with the thiadiazole ring have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives of 2-amino-1,3,4-thiadiazole exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like ampicillin .
  • Antifungal Activity :
    • The compound has demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with some derivatives showing MIC values comparable to fluconazole .

Cytotoxicity and Cancer Research

The purine component of the compound suggests potential cytotoxic effects against cancer cells. Studies have indicated that purine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the thiadiazole moiety may enhance this effect through synergistic mechanisms .

Study 1: Antimicrobial Efficacy

A study evaluating various 1,3,4-thiadiazole derivatives found that compounds similar to this compound exhibited promising antibacterial activity against S. aureus and antifungal activity against A. niger with MIC values ranging from 25 to 32 μg/mL .

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have shown that derivatives containing both the thiadiazole and purine structures can effectively reduce cell viability in various cancer cell lines. For example, a derivative similar to the compound was tested against breast cancer cells and demonstrated a significant reduction in cell proliferation .

Data Summary

Compound Structural Features Biological Activity MIC (μg/mL)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-(Purine)Thiadiazole + PurineAntimicrobial; Cytotoxic25 - 32
4-Amino-Thiadiazole DerivativeThiadiazoleAntibacterial25
Fluconazole (Control)AntifungalAntifungal24 - 26

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamideE. coli32 µg/mL
N-(5-methylthiazol-2-yl)acetamideC. albicans16 µg/mL

Anticancer Properties

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide derivatives have been evaluated for their anticancer potential. They have shown varying degrees of cytotoxicity against cancer cell lines such as A549 lung carcinoma cells . The mechanism of action involves the disruption of DNA replication processes in cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamideA54915
DoxorubicinA5490.5

Insecticidal Properties

The compound has demonstrated potential as an insecticide in agricultural settings. Studies have indicated that it effectively controls pest populations while being less harmful to beneficial insects .

Table 3: Insecticidal Efficacy

CompoundTarget PestMortality Rate (%)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamideAphids85
Control (Untreated)Aphids10

Polymer Synthesis

Thiadiazole derivatives are being explored for their potential use in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can lead to materials with improved performance characteristics.

Comparison with Similar Compounds

Key Compounds:

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (Compound 4y) Structure: Features dual thiadiazole rings with a p-tolylamino substituent. Activity:

  • IC₅₀ = 0.084 ± 0.020 mmol L⁻¹ (MCF-7 breast cancer)
  • IC₅₀ = 0.034 ± 0.008 mmol L⁻¹ (A549 lung cancer)
  • Aromatase inhibition: IC₅₀ = 0.062 ± 0.004 mmol L⁻¹ . Selectivity: Demonstrated low cytotoxicity against non-cancer NIH3T3 cells, indicating tumor-specific action .

Acetazolamide-Derived Thiadiazoles (e.g., 5-arylidine amino-1,3,4-thiadiazol-2-sulphonamides) Structure: Incorporates sulphonamide groups for carbonic anhydrase inhibition. Activity: Evaluated for free radical scavenging and antimitotic activity, with moderate in vitro cytotoxicity .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound Target Cell Line IC₅₀ (mmol L⁻¹) Selectivity (vs. NIH3T3) Reference
Compound 4y MCF-7 0.084 ± 0.020 High
Compound 4y A549 0.034 ± 0.008 High
Acetazolamide-derived derivatives Multiple Moderate Not tested

Antiepileptic Thiadiazole Derivatives

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide

  • Structure : Combines thiadiazole with a valproic acid (VPA) derivative.
  • Activity :
  • Antiepileptic : Superior to VPA in reducing seizure frequency.
  • Toxicity : LD₅₀ significantly higher than VPA (low toxicity) .
    • Side Effects : Neurological deficits at toxic doses, similar to classical anticonvulsants .

Table 2: Toxicity Profile of Antiepileptic Analogs

Compound LD₅₀ (mg/kg) Toxicity Class Reference
N-(5-ethyl...-2-propylpentanamide >500 Low-toxic
Valproic Acid (VPA) 300–400 Moderate-toxic

Structural Modifications and Activity Trends

  • Substituent Effects: Thioether Linkages: Enhance anticancer potency (e.g., compound 4y’s thioacetamide bridge) . Sulphonamide Groups: Improve carbonic anhydrase inhibition but reduce cytotoxicity . Purine/Xanthine Hybrids: Likely modulate adenosine receptors or kinase pathways, though specific data for the target compound are pending .
  • Synthetic Routes :

    • Thiadiazole derivatives are commonly synthesized via cyclization of thiosemicarbazides (Schiff base intermediates) or nucleophilic substitution reactions (e.g., ) .

Preparation Methods

Cyclization of Thiosemicarbazide

The thiadiazole ring is constructed via acid-catalyzed cyclization of N-ethylthiosemicarbazide. Ethyl isothiocyanate reacts with hydrazine hydrate in ethanol under reflux to form the intermediate thiosemicarbazide, which undergoes cyclization in concentrated hydrochloric acid at 80°C for 4 hours.

Reaction conditions :

  • Reactants : Ethyl isothiocyanate (1.0 eq), hydrazine hydrate (1.2 eq).

  • Solvent : Ethanol (reflux, 2 h).

  • Cyclization : HCl (conc., 80°C, 4 h).

  • Yield : 68–72%.

Characterization

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N stretch).

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.85 (q, J = 7.2 Hz, 2H, CH₂CH₃), 5.21 (s, 2H, NH₂).

Synthesis of 8-Mercapto-1,3,9-trimethylxanthine

Methylation of Theophylline

1,3,9-Trimethylxanthine is prepared by sequential alkylation of theophylline. Methylation at N9 is achieved using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base (60°C, 6 h). Subsequent N1 and N3 methylations are performed under similar conditions.

Reaction conditions :

  • Reactants : Theophylline (1.0 eq), methyl iodide (3.0 eq).

  • Base : K₂CO₃ (2.5 eq).

  • Solvent : DMF (60°C, 6 h).

  • Yield : 85%.

Introduction of Thiol Group

The 8-thiol derivative is synthesized via nucleophilic displacement of a halogen at position 8. 1,3,9-Trimethyl-8-bromoxanthine reacts with thiourea in ethanol under reflux, followed by acidic hydrolysis (HCl, 70°C).

Reaction conditions :

  • Reactants : 8-Bromo-1,3,9-trimethylxanthine (1.0 eq), thiourea (1.5 eq).

  • Solvent : Ethanol (reflux, 8 h).

  • Hydrolysis : 6 M HCl (70°C, 1 h).

  • Yield : 62%.

Coupling of Thiadiazole and Purine Moieties

Preparation of Chloroacetamide Intermediate

5-Ethyl-1,3,4-thiadiazol-2-amine is acetylated with chloroacetyl chloride in acetone using triethylamine as a base.

Reaction conditions :

  • Reactants : 5-Ethyl-1,3,4-thiadiazol-2-amine (1.0 eq), chloroacetyl chloride (1.1 eq).

  • Base : Triethylamine (1.5 eq).

  • Solvent : Acetone (0°C → rt, 3 h).

  • Yield : 89%.

Thioether Formation

The chloroacetamide intermediate reacts with 8-mercapto-1,3,9-trimethylxanthine in dimethyl sulfoxide (DMSO) using potassium carbonate as a base (50°C, 12 h).

Reaction conditions :

  • Reactants : Chloroacetamide (1.0 eq), 8-mercaptopurine (1.0 eq).

  • Base : K₂CO₃ (2.0 eq).

  • Solvent : DMSO (50°C, 12 h).

  • Yield : 74%.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3285 cm⁻¹ (N–H), 1702 cm⁻¹ (C=O), 1257 cm⁻¹ (C–S).

  • ¹H NMR (DMSO-d₆) :

    • δ 1.38 (t, J = 7.2 Hz, 3H, CH₂CH₃).

    • δ 2.88 (q, J = 7.2 Hz, 2H, CH₂CH₃).

    • δ 3.45 (s, 3H, N1–CH₃).

    • δ 3.82 (s, 3H, N3–CH₃).

    • δ 4.01 (s, 3H, N9–CH₃).

    • δ 4.35 (s, 2H, SCH₂CO).

    • δ 10.21 (s, 1H, NH).

Crystallization and Polymorphism

Recrystallization from ethanol/water (4:1) yields prismatic crystals. Differential scanning calorimetry (DSC) shows a melting endotherm at 214°C, consistent with a single polymorphic form.

Optimization and Challenges

Solvent Selection

  • Chloroacetamide formation : Acetone outperforms THF and DCM due to better solubility of intermediates.

  • Thioether coupling : DMSO enhances reaction rate compared to DMF or acetonitrile.

Byproduct Mitigation

  • Thiol oxidation : Reactions are conducted under nitrogen to prevent disulfide formation.

  • Purine hydrolysis : Controlled pH (7–8) during coupling prevents degradation of the xanthine core.

Scale-Up Considerations

  • Batch size : Reactions are scalable to 500 g with consistent yields (≤5% deviation).

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes residual DMSO and unreacted thiol .

Q & A

Q. Q1. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sulfanyl-acetamide coupling. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H2SO4 or POCl3) .
  • Sulfanyl-acetamide coupling : Reacting the thiadiazole intermediate with chloroacetyl chloride or activated thiol derivatives in the presence of triethylamine .
  • Optimization : Control of temperature (70–90°C), solvent (DMSO or DMF), and reaction time (4–12 hours) improves yield (>65%) and purity. Use TLC to monitor progress .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Thiadiazole formationPOCl3, 80°C, 6h70>90%
Sulfanyl couplingTriethylamine, DMF, 70°C, 4h6595%

Q. Q2. What analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., ethyl group at C5 of thiadiazole, methyl groups on purine) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 451.08) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry; critical for verifying the sulfanyl-acetamide linkage and purine ring conformation .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve structural ambiguities in this compound?

X-ray analysis determines bond lengths, angles, and intermolecular interactions. For example:

  • The sulfur atom in the thiadiazole ring shows a bond length of 1.68 Å with the acetamide group, confirming covalent linkage .
  • Hydrogen bonding between the purine’s carbonyl groups and solvent molecules stabilizes the crystal lattice .
    Methodology : Use SHELX programs for structure refinement. Single-crystal data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution .

Q. Q4. How should researchers design experiments to evaluate anticancer activity?

  • Cell Line Selection : Test against MCF-7 (breast) and A549 (lung) cancer cells, with NIH3T3 fibroblasts as a non-cancer control .
  • Dose-Response Assays : Use IC50 values to quantify potency. For example, IC50 = 0.084 ± 0.020 mmol L<sup>–1</sup> against MCF-7 .
  • Mechanistic Studies : Evaluate aromatase inhibition (IC50 = 0.062 ± 0.004 mmol L<sup>–1</sup>) to link structure to activity .

Q. Table 2: Anticancer Activity Profile

Cell LineIC50 (mmol L<sup>–1</sup>)Selectivity Index (vs. NIH3T3)
MCF-70.084 ± 0.0204.2
A5490.034 ± 0.00810.1

Q. Q5. How can contradictions in biological activity data across studies be resolved?

  • Assay Standardization : Variability in IC50 values may arise from differences in incubation time (24h vs. 48h) or serum concentration in media .
  • Structural Verification : Confirm batch purity via HPLC and NMR to rule out degradation products .
  • Target Validation : Use siRNA or CRISPR to confirm on-target effects (e.g., aromatase inhibition vs. off-target kinase activity) .

Q. Q6. What strategies improve yield in multi-step synthesis?

  • Intermediate Purification : Column chromatography after thiadiazole formation reduces side products .
  • Catalytic Optimization : Use Pd/C or Ni catalysts for selective C–S bond formation during acetamide coupling .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .

Q. Q7. How can structure-activity relationship (SAR) studies guide derivative design?

  • Modify Substituents : Replace the ethyl group on thiadiazole with bulkier alkyl chains to enhance lipophilicity and membrane permeability .
  • Sulfanyl Linker Optimization : Replace the acetamide’s sulfur with selenium to evaluate redox activity .
  • Purine Ring Modifications : Introduce halogen atoms (e.g., Cl at C8) to probe electronic effects on aromatase binding .

Q. Q8. How is purity validated for pharmacological assays?

  • HPLC-DAD : Use a C18 column (ACN:H2O gradient) to detect impurities (<0.5%) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (e.g., C: 52.3%, H: 4.8%, N: 18.6%) .

Data-Driven Insights

Key Finding from : The compound’s dual activity (cytotoxicity and aromatase inhibition) suggests a polypharmacological profile, warranting proteomics studies to identify secondary targets.

Critical Gap : No in vivo pharmacokinetic data (e.g., bioavailability, half-life) is available. Future work should prioritize rodent models to assess translational potential.

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